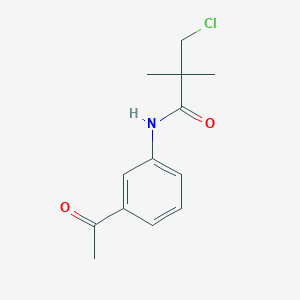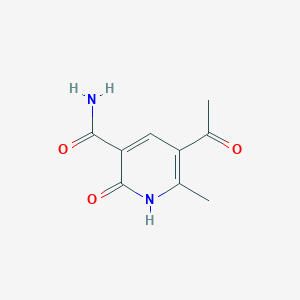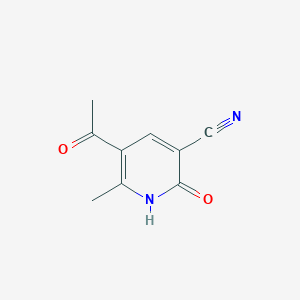
2-Iodo-4-(trifluoromethoxy)phenol
説明
2-Iodo-4-(trifluoromethoxy)phenol is a compound that is part of a broader class of chemicals that have garnered interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. These compounds are characterized by the presence of a trifluoromethoxy group attached to an aromatic ring, which imparts unique physical and electronic properties to the molecule.
Synthesis Analysis
The synthesis of compounds related to 2-Iodo-4-(trifluoromethoxy)phenol often involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation. For instance, the reaction of a hypervalent iodine trifluoromethylation reagent with phenols can lead to the formation of trifluoromethylated aromatic compounds, as demonstrated in the synthesis of 2-trifluoromethyl-4-tert-butylphenol from 4-tert-butylphenol . Additionally, directed ortho-lithiation has been employed to prepare a variety of 2-substituted 4-(trifluoromethyl)phenols, where the selectivity of the reaction is enhanced by the ortho-directing effect of a THP-protected hydroxy group .
Molecular Structure Analysis
While the specific molecular structure of 2-Iodo-4-(trifluoromethoxy)phenol is not detailed in the provided papers, related compounds have been studied. For example, the crystal structure of a 2,4,6-tris(trifluoromethyl)phenol derivative has been elucidated, showing the arrangement of trifluoromethyl groups on the aromatic ring . In another case, the crystal structure of a 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined, revealing the dihedral angle between the two phenyl rings and the presence of hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of phenols with various reagents can lead to the introduction of different functional groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can result in the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the substituents present on the anilide . Furthermore, a sequential xanthalation and O-trifluoromethylation of phenols has been developed as a procedure for synthesizing aryl-trifluoromethyl ethers, which is a more mild and versatile method compared to previous approaches .
Physical and Chemical Properties Analysis
科学的研究の応用
Reactivity and Synthetic Applications
- The reactivity of hypervalent iodine trifluoromethylation reagents with phenols, like 2-Iodo-4-(trifluoromethoxy)phenol, has been studied. These compounds exhibit preferential trifluoromethylation at the ortho- and para-positions of the aromatic core, leading to various products, including those of aromatic electrophilic substitution (Stanek, Koller, & Togni, 2008).
Oxidation and Iodination Studies
- Research on the oxidation of KI by peroxy compounds has shown effective iodination of aromatic amines and phenols under specific conditions, indicating potential uses in synthetic chemistry (Venkateshwarlu et al., 2010).
Water Disinfection and Space Program Applications
- Studies on the reactions of iodine and phenol, including compounds like 2-Iodo-4-(trifluoromethoxy)phenol, have been conducted in support of the USA space program. These studies focus on disinfecting potable water for spacecraft use, revealing insights into the formation of various iodophenols and their odor properties (Dietrich et al., 1999).
Structural and Phenol Transfer Studies
- The preparation of phenolic aryliodonium salts and their potential use as phenol transfer reagents in reactions with various anionic nucleophiles has been explored. These studies contribute to understanding the structural dynamics and applications of compounds like 2-Iodo-4-(trifluoromethoxy)phenol (Yoshimura et al., 2018).
Safety And Hazards
“2-Iodo-4-(trifluoromethoxy)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
特性
IUPAC Name |
2-iodo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGRJGJXZXHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-(trifluoromethoxy)phenol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid](/img/structure/B1333084.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

